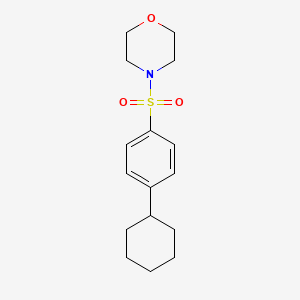

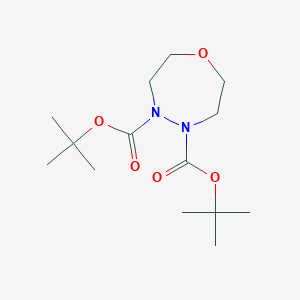

![molecular formula C12H21NO4 B2652847 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1878774-28-7](/img/structure/B2652847.png)

2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Peptide Synthesis and Triazole Formation

The cycloaddition of azides to alkynes, leading to the formation of [1,2,3]-triazoles, is a significant route in synthetic chemistry. This process has been used in peptide backbones or side chains, producing diversely 1,4-substituted [1,2,3]-triazoles. X-ray structure analysis of related compounds, such as 2-azido-2-methylpropanoic acid, provides valuable structural information for understanding these reactions, which can be instrumental in the synthesis of compounds like 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (Tornøe, Christensen, & Meldal, 2002).

2. Oxazoline Formation

Another application involves the synthesis of oxazolines and bisoxazolines bearing an (alkoxycarbonyl)methylene chain, as demonstrated in the cyclization-alkoxycarbonylation process of related prop-2-ynylamides. This process showcases the versatility in creating complex structures, potentially including analogs of 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (Bacchi, Costa, Gabriele, Pelizzi, & Salerno, 2002).

3. Cyclobutane Analogues Synthesis

The synthesis of cyclobutane amino acid analogues, like those of furanomycin, using a [2 + 2] cycloaddition strategy is another significant application. This strategy leads to the creation of compounds with a 2-oxabicyclo[3.2.0]heptane core, which can be relevant in the synthesis of complex structures similar to 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (Avenoza et al., 2010).

4. Synthesis of Cyclobutane Derivatives

The synthesis and study of cyclobutane derivatives, particularly those with specific structural features like dicarboxylic acids, reveal insights into their reactivity and potential applications in synthesizing related compounds (Belluš, Mez, & Rihs, 1974).

5. Oxidative Biotransformation

The bioconversion of compounds like 2-methyl-1,3-propanediol to methacrylic acid demonstrates the potential of using oxidative biotransformation in producing compounds with a structure related to 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. This process involves enzymes like alcohol dehydrogenase and aldehyde dehydrogenase, indicating the role of biotransformation in synthesizing complex organic compounds (Pyo et al., 2012).

Safety And Hazards

properties

IUPAC Name |

2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4,9(14)15)8-6-5-7-8/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPULSYKJSFPJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C1CCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

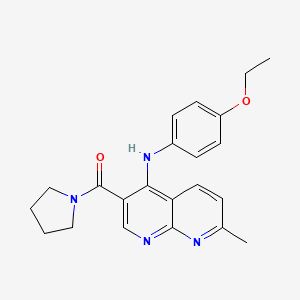

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2652767.png)

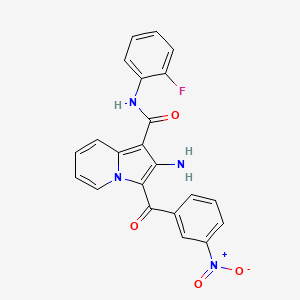

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)

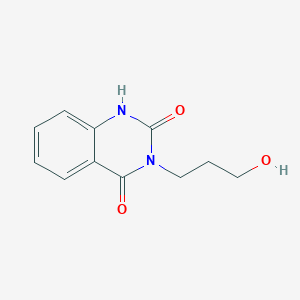

![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)

![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)